Computed Lipophilicity (logP) Head‑to‑Head Comparison with Gefitinib and Erlotinib
The target compound exhibits a computed logP of 0.937, placing it in a distinctly more hydrophilic regime than the prototypical 4‑anilinoquinazoline EGFR inhibitors gefitinib (logP ≈ 3.2) and erlotinib (logP ≈ 3.5) [1][2]. This difference of approximately 2.2–2.6 logP units suggests the 4‑alkoxy‑pyrrolidine side chain substantially reduces lipophilicity relative to 4‑anilino substitution, which is expected to improve aqueous solubility and reduce cytochrome P450‑mediated oxidative metabolism driven by high logP [3].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.937 |
| Comparator Or Baseline | Gefitinib logP ≈ 3.2; Erlotinib logP ≈ 3.5 |
| Quantified Difference | ΔlogP ≈ −2.2 to −2.6 (target compound more hydrophilic) |
| Conditions | Computed values from ZINC and PubChem databases |
Why This Matters
A logP reduction of >2 units changes the pharmacokinetic and formulation profile of a quinazoline scaffold, enabling aqueous-based assay conditions and potentially reducing non‑specific protein binding relative to high‑logP anilino‑quinazolines.
- [1] ZINC Database. ZINC49032549 – Substance Record; computed logP = 0.937. https://zinc.docking.org/substances/ZINC000049032549/ (accessed 2026‑05‑07). View Source
- [2] PubChem. Gefitinib (CID 123631) – Computed logP ≈ 3.2; Erlotinib (CID 176870) – Computed logP ≈ 3.5. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑07). View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
